molecular formula C10H10N2O2 B1367345 Ethyl 2-(3-cyanopyridin-2-yl)acetate CAS No. 86369-48-4

Ethyl 2-(3-cyanopyridin-2-yl)acetate

Cat. No.: B1367345
CAS No.: 86369-48-4
M. Wt: 190.2 g/mol
InChI Key: TXCFZDPPFKCWNV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanopyridin-2-yl)acetate (CAS: 86369-48-4) is an ester derivative featuring a pyridine ring substituted with a cyano group at the 3-position and an ethyl acetate moiety at the 2-position. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol.

Properties

IUPAC Name

ethyl 2-(3-cyanopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)6-9-8(7-11)4-3-5-12-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFZDPPFKCWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516492
Record name Ethyl (3-cyanopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86369-48-4
Record name Ethyl (3-cyanopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-cyanopyridin-2-yl)acetate typically involves the reaction of ethyl cyanoacetate with 2-bromo-3-cyanopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, thereby enhancing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-cyanopyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyanopyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Similarity

The compound shares structural homology with pyridine-based esters, differing in substituents on the pyridine ring or acetate chain. Key analogs include:

Compound Name Molecular Formula Substituents on Pyridine Key Functional Groups Structural Similarity Score Reference
Ethyl 2-(5-methylpyridin-2-yl)acetate C₁₀H₁₃NO₂ 5-methyl Ester 0.91
Ethyl 2-(3-cyclopropylpyridin-2-yl)acetate C₁₂H₁₅NO₂ 3-cyclopropyl Ester 0.89
Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate C₁₀H₁₀N₂O₃ 3-cyano, 2-oxy Nitrile, Ester N/A
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, β-keto β-keto ester N/A
  • Key Observations: The cyano group in Ethyl 2-(3-cyanopyridin-2-yl)acetate enhances electrophilicity, enabling nucleophilic substitutions or cyclization reactions, unlike methyl or cyclopropyl substituents in analogs . Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate differs by an oxygen linker, which may alter solubility and hydrogen-bonding capacity .

Physical and Spectral Properties

Property This compound Ethyl 2-(5-methylpyridin-2-yl)acetate Ethyl 2-phenylacetoacetate
IR (C=O stretch) 1735 cm⁻¹ (ester) 1730 cm⁻¹ 1740 cm⁻¹ (β-keto ester)
¹H-NMR (δ ppm) 1.26 (t, CH₃), 4.36 (s, CH₂) 1.30 (t, CH₃), 4.25 (s, CH₂) 1.32 (t, CH₃), 3.58 (s, CH₂)
Solubility Moderate in acetone, DMSO High in polar aprotic solvents High in ethanol, ether
Predicted CCS (Ų) 144.5 ([M+H]⁺) N/A N/A
References
  • Predicted Collision Cross Section (CCS) values suggest utility in mass spectrometry-based analyses .

Biological Activity

Ethyl 2-(3-cyanopyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a pyridine ring substituted with a cyano group and an ethoxyacetate moiety, positions it as a versatile intermediate in organic synthesis. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The mechanism of action for this compound involves interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds or coordinating with metal ions, thereby modulating biochemical pathways essential for cellular function.
  • Reactive Intermediates : The cyano group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Compounds containing pyridine and cyano groups have exhibited notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties, making it a candidate for further development in cancer therapeutics .
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound could exhibit anti-inflammatory activities, although more research is needed to confirm these effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(3-hydroxypyridin-2-yl)acetateHydroxypyridine instead of cyanoAntimicrobial
Ethyl 2-(4-cyanopyridin-2-yl)acetateDifferent position of the cyano groupPotential anti-inflammatory
Ethyl 4-(4-cyanophenyl)-4-hydroxybutanoateAdditional phenolic groupAntioxidant properties
Ethyl 3-(4-methylpyridin-2-yl)acetateMethyl substitution on the pyridine ringAnticancer activity

This table highlights how structural variations influence the biological activity of similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study conducted by researchers demonstrated that derivatives containing the cyano group showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the pyridine ring was crucial for this activity.
  • Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are ongoing to elucidate its mechanisms at the molecular level .
  • Synthesis and Characterization : Various synthetic routes have been explored for producing this compound, with methods involving ethyl chloroacetate and pyridine derivatives yielding high purity products suitable for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3-cyanopyridin-2-yl)acetate
Reactant of Route 2
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Ethyl 2-(3-cyanopyridin-2-yl)acetate

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